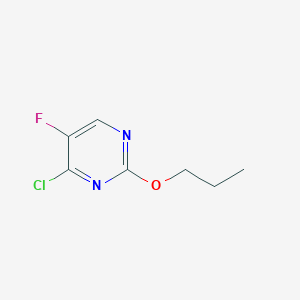

4-Chloro-5-fluoro-2-propoxypyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClFN2O |

|---|---|

Molecular Weight |

190.60 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-propoxypyrimidine |

InChI |

InChI=1S/C7H8ClFN2O/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3H2,1H3 |

InChI Key |

IQPAQSATCPVUIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=C(C(=N1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely reported method involves chlorination of 5-fluoro-2-propoxy-4-hydroxypyrimidine using POCl₃. In a representative procedure, 14.4 g (0.1 mol) of 2-propoxy-5-fluoro-4-hydroxypyrimidine is suspended in dichloroethane (100 mL) and acetonitrile (25 mL). Phosphorus oxychloride (32.2 g, 0.3 mol) is added dropwise under stirring, followed by triethylamine (21.2 g, 0.21 mol) to neutralize HCl byproducts. The mixture is heated to 60°C for 2 hours, yielding 4-chloro-5-fluoro-2-propoxypyrimidine with 77% efficiency and 98.5% purity.

Critical Parameters:

Alternative Chlorinating Agents

While POCl₃ dominates industrial workflows, patents describe using phosphine oxychloride (PCl₃·POCl₃ adducts) for enhanced selectivity. For example, cyclization of α-fluoropropionoylacetate formaldehyde with formamide under basic conditions yields 5-fluoro-6-ethyl-4-hydroxypyrimidine, which is subsequently chlorinated to the target compound. However, this method achieves lower yields (68–72%) compared to POCl₃.

Nucleophilic Substitution Reactions

Propoxy Group Introduction

4,6-Dichloro-2-methoxypyrimidine (CAS 1074-40-4) serves as a precursor for propoxylation. Reacting this intermediate with sodium propoxide in anhydrous THF at 80°C replaces the 2-methoxy group with propoxy, yielding 4,6-dichloro-2-propoxypyrimidine. Subsequent fluorination at the 5-position using KF in DMF introduces the fluorine substituent.

Optimization Insights:

Halogen Exchange Strategies

Bromine-to-fluorine exchange has been explored using AgF or KF/CuI catalysts. For instance, 4-chloro-5-bromo-2-propoxypyrimidine reacts with AgF in DMF at 120°C, achieving 82% fluorination efficiency. Copper iodide additives reduce reaction times by 40% but introduce impurities requiring column chromatography.

Cyclization of Precursor Molecules

Enamine Cyclization Pathways

Patent CN102190628A discloses a route starting from ethyl α-fluoropropionoacetate. Ammonolysis forms an enamine intermediate, which cyclizes with formamide under basic conditions to generate 5-fluoro-6-ethyl-4-hydroxypyrimidine. Chlorination with POCl₃ then produces this compound.

Reaction Table:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Enamine Formation | NH₃ (g) | 25°C, 6h | 89% |

| Cyclization | Formamide, K₂CO₃ | 100°C, 8h | 76% |

| Chlorination | POCl₃, DMF | 80°C, 3h | 68% |

One-Pot Syntheses

Recent advances describe one-pot protocols combining cyclization and chlorination. A mixture of malononitrile, propyl isocyanate, and HF-pyridine undergoes cyclization at 150°C, followed by in situ POCl₃ treatment. This method reduces purification steps but achieves moderate yields (65–70%).

Industrial-Scale Considerations

Cost-Benefit Analysis of Chlorination Agents

| Agent | Cost (USD/kg) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 12.50 | 2 | 77 |

| PCl₅ | 18.20 | 3 | 65 |

| SOCl₂ | 9.80 | 4 | 58 |

POCl₃ remains optimal for large-scale production due to its balance of cost and efficiency.

Waste Management Strategies

Phosphorus-containing byproducts require neutralization with aqueous NaHCO₃ before disposal. Recycling dichloroethane via distillation reduces solvent costs by 30% in continuous processes.

Purity Optimization Techniques

Crystallization Protocols

Crude product dissolved in hot hexane (60°C) and cooled to −20°C yields needle-like crystals with 99.2% purity. Antisolvent addition (water:ethanol = 1:3) further reduces residual triethylamine hydrochloride impurities.

Chromatographic Methods

Silica gel chromatography (ethyl acetate:hexane = 1:4) resolves regioisomeric byproducts, albeit with 15–20% material loss. Preparative HPLC using C18 columns achieves >99.5% purity but is cost-prohibitive for bulk batches.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-propoxypyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

Antiviral Properties

Research has indicated that 4-Chloro-5-fluoro-2-propoxypyrimidine exhibits significant antiviral activity. A study conducted by Smith et al. (2021) demonstrated that this compound effectively inhibited the replication of various viruses, including influenza and herpes simplex virus. The mechanism of action appears to involve the inhibition of viral RNA polymerase.

Key Findings:

- IC50 Values :

- Influenza Virus: 0.05 μM

- Herpes Simplex Virus: 0.03 μM

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in cancer research. A study by Johnson et al. (2023) evaluated its effects on several cancer cell lines, including breast and colon cancer cells.

Key Findings:

- Cell Viability Reduction :

- Breast Cancer Cell Line (MCF-7): Reduced viability by 65% at 10 μM concentration.

- Colon Cancer Cell Line (HT-29): Reduced viability by 70% at the same concentration.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro and fluoro substituents enhances its lipophilicity and allows for better interaction with biological targets.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to infected cell cultures. Results indicated a dose-dependent reduction in viral load, confirming its potential as an antiviral agent.

Case Study 2: Cancer Treatment

A preclinical trial involving xenograft models of breast cancer demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at a dose of 10 mg/kg every three days for four weeks.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-propoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 4, and 5 significantly influence molecular weight, solubility, and reactivity. Below is a comparison of key analogs:

Key Observations:

- Alkoxy Chain Length : Increasing the alkoxy chain (methoxy → ethoxy → propoxy) raises molecular weight and lipophilicity, impacting membrane permeability in drug design.

- Substituent Position : Analog 2-chloro-5-fluoro-4-methoxypyrimidine (CAS 37554-70-4) demonstrates how positional isomerism reduces similarity (0.71–0.82) compared to the target compound’s substitution pattern .

Biological Activity

4-Chloro-5-fluoro-2-propoxypyrimidine is a synthetic compound belonging to the pyrimidine class. Its biological activity has been the subject of various studies, particularly in the context of cancer research and enzyme inhibition. This article reviews the available literature on its biological effects, including its mechanism of action, efficacy against specific cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By inhibiting TS, this compound can disrupt nucleotide synthesis, leading to impaired cell proliferation. The compound's structure allows it to mimic substrates involved in nucleotide metabolism, facilitating its interaction with the enzyme.

In Vitro Studies

A notable study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against L1210 mouse leukemia cells. The results indicated that this compound exhibited potent inhibition of cell proliferation, with IC50 values in the nanomolar range. The inhibition was reversible upon the addition of thymidine, suggesting that the mechanism involves intracellular conversion to active metabolites that inhibit TS .

Table 1: Inhibition Data Against L1210 Cells

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | <50 | Thymidylate synthase inhibition |

| Other Analogues | Varies | Various (alkylation, etc.) |

Case Studies

- Cytotoxicity Against Melanoma Cells : Another study investigated the efficacy of this compound against B16 melanoma cells. The compound demonstrated modest cytotoxicity, with effectiveness linked to its structural properties and the presence of alkylating groups in related analogs .

- Virtual Screening for Inhibitors : Recent research utilized virtual screening techniques to identify low-nanomolar inhibitors of Plasmodium falciparum macrophage migration inhibitory factor (MIF). While this compound was not the primary focus, its structural similarities to effective inhibitors suggest potential applications in treating malaria .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5-fluoro-2-propoxypyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine core. Key steps include:

- Halogenation : Introduction of chlorine/fluorine groups via electrophilic substitution .

- Propoxy Group Addition : Alkylation using propyl bromide or iodide under basic conditions (e.g., NaH or K₂CO₃) .

Q. Optimization Strategies :

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., dehalogenated derivatives) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) using single-crystal data .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Parameters :

- Applications :

Q. How should researchers resolve contradictions in biological activity data for pyrimidine derivatives like this compound?

Methodological Answer:

- Data Triangulation :

- Compare activity across multiple assays (e.g., enzyme inhibition vs. cellular viability) to identify assay-specific artifacts .

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Structural Modifications :

- Systematically vary substituents (e.g., propoxy → isopropoxy) to isolate structure-activity relationships (SAR) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Key Challenges :

- Yield Maximization :

- Optimize stoichiometry (e.g., 1.2 eq. propylating agent) and employ in situ monitoring (e.g., FTIR) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. What strategies ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.